Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

描述

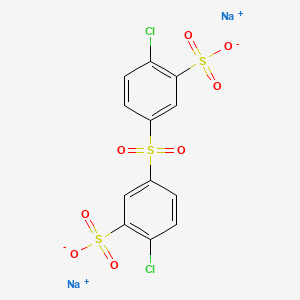

Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) is an organic compound with the chemical formula C12H6Cl2Na2O8S3. It appears as a white crystalline solid and has a melting point of approximately 250°C . This compound is soluble in water and some organic solvents . It is widely used as an ion exchanger in analytical and synthetic chemistry .

准备方法

Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) is generally prepared by reacting diphenyl sulfone with 6-chlorobenzenesulfonyl chloride to obtain an intermediate product, which is then reacted with a base to yield the target compound . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.

化学反应分析

Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups.

科学研究应用

Applications in Organic Synthesis

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is utilized as a reagent in the synthesis of various organic compounds due to its sulfonyl functional groups, which enhance reactivity and solubility in polar solvents.

Case Study: Synthesis of Sulfonamide Compounds

Research indicates that this compound can facilitate the formation of sulfonamide derivatives through electrophilic aromatic substitution reactions. Such reactions are critical in developing pharmaceuticals and agrochemicals.

Applications in Material Science

The compound has been investigated for its potential use in developing advanced materials, particularly in the production of membranes for fuel cells and other energy applications.

Case Study: Proton Exchange Membranes

Research published in the Journal of the American Chemical Society highlights the effectiveness of sulfonated polymers, including those derived from disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), in enhancing proton conductivity in membranes used for fuel cells.

Environmental Applications

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has also been explored for its role in wastewater treatment processes. Its ability to function as a surfactant aids in the removal of contaminants from water.

Case Study: Surfactant Properties

Studies have shown that this compound can effectively reduce surface tension, enhancing the solubility and removal of hydrophobic pollutants from aqueous solutions.

Safety Data

- Signal Word : Danger

- Hazard Statements : Causes serious eye damage.

- Precautionary Statements : Wear protective gloves and eye protection.

作用机制

The mechanism of action of disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) involves its ability to act as an ion exchanger and a protecting group. It interacts with molecular targets through ionic and covalent bonds, facilitating selective chemical reactions. The pathways involved depend on the specific application and the nature of the chemical interactions.

相似化合物的比较

Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) can be compared with similar compounds such as:

Disodium 4,4’-dichlorodiphenylsulfone-3,3’-disulfonic acid: This compound has a similar structure but differs in the position of the sulfonate groups.

Diphenylsulfone-4,4’-dichloro-3,3’-disulfonic acid disodium salt: Another similar compound with slight variations in the chemical structure.

Disodium bis(4-chloro-3-sulfophenyl)sulfone: This compound also shares structural similarities but has different functional groups.

The uniqueness of disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) lies in its specific arrangement of sulfonate and chlorine groups, which confer distinct chemical properties and reactivity .

生物活性

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a sulfonate compound notable for its complex structure and potential applications in various fields, including environmental science and polymer chemistry. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : CHClNaOS

- Molar Mass : Approximately 491.25 g/mol

- CAS Number : 51698-33-0

The compound features two sulfonyl groups attached to chlorinated benzene rings, enhancing its solubility in water and making it suitable for various applications, particularly as an ion exchanger in analytical chemistry.

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) exhibits several biological activities primarily through its role as an ion exchanger and a protective agent in various chemical reactions. Its unique structure allows it to interact with biological systems in multiple ways:

- Ion Exchange Properties : The compound can facilitate the exchange of ions in aqueous solutions, which is crucial for applications in water treatment and environmental remediation.

- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cells. For instance, compounds with analogous structures have shown significant cytotoxicity against Dalton's lymphoma cells, indicating potential therapeutic applications .

Cytotoxicity Assays

Research has indicated that disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) may have cytotoxic effects similar to other sulfonated compounds. In vitro assays are essential for evaluating its potential:

- Trypan Blue Exclusion Assay : This assay measures cell viability by staining dead cells. Compounds similar to disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) have shown concentration-dependent cytotoxicity against cancer cell lines .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | TBD | TBD |

| Reference Drug (Cisplatin) | 0.63 | Dalton's Lymphoma |

Environmental Impact Studies

The compound's role in environmental remediation has been investigated through studies on its degradation under radiation:

- Radiolytic Degradation : Research has shown that disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) can be effectively degraded under Co60 irradiation, making it a candidate for wastewater treatment applications.

Case Studies

- Polymer Applications : Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has been utilized in synthesizing sulfonated poly(phthalazinone ether sulfone)s. These polymers are characterized by high molecular weight and low swelling properties due to intermolecular hydrogen bonding, making them suitable for Proton Exchange Membrane Fuel Cells (PEMFC).

- Toxicity Assessments : Toxicological studies have been conducted to evaluate the compound's effects on aquatic organisms. The findings suggest that while it serves useful purposes in industrial applications, its environmental impact must be carefully managed due to potential toxicity .

属性

IUPAC Name |

disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEBUZUONXHUNE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2Na2O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503571 | |

| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51698-33-0 | |

| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM BIS(4-CHLORO-3-SULFOPHENYL)SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。